molecular formula C19H27NaO8 B14434035 Dihydroartemisinin alpha-hemisuccinate sodium salt CAS No. 82864-68-4

Dihydroartemisinin alpha-hemisuccinate sodium salt

Cat. No.: B14434035
CAS No.: 82864-68-4
M. Wt: 406.4 g/mol
InChI Key: ZISJLHQNEVGTIU-VSPVKKPCSA-M
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Description

Dihydroartemisinin alpha-hemisuccinate sodium salt is a derivative of dihydroartemisinin, which is itself a semi-synthetic derivative of artemisininThis compound is primarily used for its potent antimalarial properties and is a key component in the treatment of malaria, particularly in severe cases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroartemisinin alpha-hemisuccinate sodium salt involves the reduction of artemisinin to dihydroartemisinin. This reduction is typically carried out using mild hydride-reducing agents such as sodium borohydride . The resulting dihydroartemisinin is then reacted with succinic anhydride to form dihydroartemisinin alpha-hemisuccinate. Finally, the hemisuccinate is converted to its sodium salt form by neutralization with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the reduction and subsequent reactions, ensuring high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Properties

82864-68-4

Molecular Formula

C19H27NaO8

Molecular Weight

406.4 g/mol

IUPAC Name

sodium;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate

InChI

InChI=1S/C19H28O8.Na/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);/q;+1/p-1/t10-,11-,12+,13+,16-,17-,18?,19-;/m1./s1

InChI Key

ZISJLHQNEVGTIU-VSPVKKPCSA-M

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+]

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C.[Na+]

Origin of Product

United States

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